molecular formula C4H10N2O2 B2819160 (2-Methoxyethyl)(methyl)nitrosoamine CAS No. 124485-85-4

(2-Methoxyethyl)(methyl)nitrosoamine

Cat. No.: B2819160
CAS No.: 124485-85-4
M. Wt: 118.136
InChI Key: FNIPLEQWKIKHNL-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(methyl)nitrosoamine is a nitrosoamine compound characterized by the structural formula R1N(NO)R2, where R1 is a methyl group (-CH3) and R2 is a 2-methoxyethyl group (-CH2CH2OCH3).

Properties

IUPAC Name

N-(2-methoxyethyl)-N-methylnitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6(5-7)3-4-8-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIPLEQWKIKHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(methyl)nitrosoamine typically involves the nitrosation of secondary amines. One common method is the reaction of (2-methoxyethyl)amine with nitrous acid under acidic conditions. The reaction proceeds as follows:

(2-Methoxyethyl)amine+HNO2This compound+H2O\text{(2-Methoxyethyl)amine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} (2-Methoxyethyl)amine+HNO2​→this compound+H2​O

The reaction is usually carried out at low temperatures to prevent the decomposition of the nitrosamine .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(methyl)nitrosoamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso compounds, while reduction results in amines .

Scientific Research Applications

Toxicological Studies

Research has indicated that (2-Methoxyethyl)(methyl)nitrosoamine exhibits mutagenic activity, which has been documented through various assays, including the Ames test. The Ames test evaluates the mutagenic potential of chemical compounds using bacterial strains. Studies have shown that N-nitrosamines can induce mutations, leading to concerns about their presence in pharmaceuticals and food products .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of N-nitrosamines is crucial for predicting their carcinogenic potency. Recent studies have focused on developing mechanistically based SARs to improve risk assessments for compounds like this compound. These studies aim to correlate structural features with biological activity, thereby facilitating the identification of high-risk compounds .

Pharmaceutical Impurities

The presence of N-nitrosamines in pharmaceutical products has raised significant regulatory concerns. Regulatory agencies have mandated that all marketed drugs undergo risk assessments for N-nitrosamine impurities, given their high carcinogenic potential observed in rodent studies. This has led to an increased focus on the detection and quantification of such impurities in drug formulations .

Regulatory Responses

Several case studies highlight the regulatory responses to the detection of N-nitrosamines like this compound in pharmaceuticals. For instance, instances where drugs were recalled due to unacceptable levels of N-nitrosamines have underscored the importance of stringent testing protocols and the establishment of acceptable intake limits based on carcinogenicity data .

Experimental Data Compilation

A comprehensive dataset comprising historical Ames study data for various N-nitrosamines, including this compound, has been compiled to analyze trends in mutagenicity and carcinogenicity across different structural analogs. This dataset serves as a valuable resource for researchers aiming to understand the mechanisms underlying N-nitrosamine activity and for regulatory bodies assessing public health risks .

Summary and Future Directions

The applications of this compound span toxicological research, pharmaceutical safety assessments, and regulatory frameworks aimed at mitigating health risks associated with N-nitrosamines. Future research should focus on:

  • Enhanced Detection Methods : Developing more sensitive analytical techniques for detecting low levels of N-nitrosamines in various matrices.
  • Mechanistic Studies : Further elucidating the mechanisms by which these compounds exert their mutagenic effects.
  • Public Health Guidelines : Establishing clearer guidelines for acceptable exposure levels based on comprehensive risk assessments.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(methyl)nitrosoamine involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and potential carcinogenic effects. The primary molecular targets include DNA and proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Nitrosoamines

Structural and Physicochemical Properties

The table below compares (2-Methoxyethyl)(methyl)nitrosoamine with other nitrosoamines:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₄H₁₀N₂O₂ 118.13 Methyl, 2-methoxyethyl Polar due to methoxy group; moderate volatility inferred from analogs
N-Nitrosodimethylamine (NDMA) C₂H₆N₂O 74.08 Two methyl groups Highly volatile; water-soluble; potent carcinogen
(2-Chloroethyl)(methyl)nitrosoamine C₃H₇ClN₂O 122.56 Methyl, 2-chloroethyl Electronegative Cl substituent enhances reactivity; suspected carcinogen
Butyl(3-carboxypropyl)nitrosoamine (BCPN) C₈H₁₄N₂O₃ 186.21 Butyl, 3-carboxypropyl Metabolite of BBN; bladder carcinogen in rats

Key Observations :

Toxicological and Mechanistic Insights

Metabolic Activation and Carcinogenicity

Nitrosoamines require metabolic activation (e.g., cytochrome P450-mediated oxidation) to form reactive alkylating agents (e.g., diazonium ions) that damage DNA . For example:

  • NDMA : Metabolized to methyldiazonium ions, which methylate DNA bases (e.g., guanine), leading to mutations .
  • This compound: The methoxy group may alter metabolic pathways.
Radical Formation

Studies on nitrosoamines like 1-nitrosopiperidine demonstrate that metabolic activation generates hydroxyl radicals and compound-specific radicals, which contribute to oxidative stress and DNA damage . The methoxyethyl group in the target compound might modulate radical stability or reactivity.

Toxicity Data (Inferred)
  • NDMA: LD₅₀ (oral, rat) = 37 mg/kg; classified as a Group 2A carcinogen (IARC) .
  • (2-Chloroethyl)(methyl)nitrosoamine: Limited data, but chlorinated nitrosoamines are associated with organ-specific carcinogenicity in rodents .

Biological Activity

(2-Methoxyethyl)(methyl)nitrosoamine, a nitrosamine compound, has garnered attention due to its potential biological activity, particularly in the context of mutagenicity and carcinogenicity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through the nitrosation of secondary amines, specifically by reacting (2-methoxyethyl)amine with nitrous acid. This reaction typically occurs under acidic conditions and at low temperatures to prevent the decomposition of the nitrosamine. The structural formula can be represented as follows:

C5H12N2O\text{C}_5\text{H}_{12}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that interact with cellular components. These intermediates can bind to DNA, leading to mutations that may initiate carcinogenic processes. The primary targets for these interactions include:

  • DNA : Alkylation of nucleobases, particularly guanine.
  • Proteins : Interference with cellular signaling pathways.

Biological Activity and Toxicology

Research indicates that this compound exhibits significant mutagenic properties. It has been shown to induce mutations in various biological systems, including bacterial and mammalian cells. The compound's carcinogenic potential is a subject of ongoing investigation, with studies suggesting a correlation between exposure levels and tumor incidence in rodent models .

Case Studies

  • Rodent Studies : In studies involving Sprague-Dawley rats, administration of this compound resulted in a higher incidence of tumors compared to controls. The tumors were primarily located in the liver and kidneys, indicating organ-specific carcinogenicity .
  • Mutagenicity Tests : Various mutagenicity assays have confirmed the compound's ability to induce mutations in bacterial strains, supporting its classification as a potential human carcinogen .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other known nitrosamines:

Compound NameCarcinogenicityMechanism of ActionUnique Features
This compoundYesDNA alkylationContains methoxyethyl group
N-Nitrosodimethylamine (NDMA)YesDNA alkylationCommonly found in contaminated water
N-Nitrosodiethylamine (NDEA)YesDNA alkylationUsed in industrial applications

Research Findings

Recent studies have focused on the structure-activity relationships of nitrosamines, highlighting how variations in chemical structure influence biological activity. For instance, the presence of electron-withdrawing groups can enhance mutagenic potential . Additionally, research has indicated that the specific methoxyethyl group in this compound may contribute to its unique reactivity profile compared to simpler nitrosamines like NDMA and NDEA .

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